2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Beschreibung
The compound 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic small molecule featuring a dihydroquinolin-4-one core substituted with a 4-fluorobenzoyl group at position 3, an ethoxy group at position 6, and an acetamide moiety linked to a 2-methylphenyl group at position 1.
Eigenschaften
IUPAC Name |
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O4/c1-3-34-20-12-13-24-21(14-20)27(33)22(26(32)18-8-10-19(28)11-9-18)15-30(24)16-25(31)29-23-7-5-4-6-17(23)2/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPCPZLQWPOCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Ethoxy and Fluorobenzoyl Groups: The ethoxy group can be introduced via an alkylation reaction, while the fluorobenzoyl group can be added through an acylation reaction using appropriate reagents.
Formation of the Final Product: The final step involves the coupling of the quinoline derivative with N-(2-methylphenyl)acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Antimicrobial Activity
Research indicates that compounds similar to 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Antiviral Properties
The compound has been investigated for its antiviral effects, particularly against HIV. A study highlighted that derivatives containing the 4-fluorobenzoyl group showed promising activity as HIV integrase inhibitors, with one such derivative achieving an EC50 value of 75 µM . This suggests that modifications to the quinoline structure can lead to enhanced antiviral efficacy.
Anticancer Potential
Another significant application is in cancer therapy. Compounds within this chemical class have shown promise as RET kinase inhibitors, which are crucial in certain types of cancer. In vitro assays demonstrated that some derivatives effectively inhibited cell proliferation driven by RET mutations, indicating their potential as targeted cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents on the quinoline ring and the acetamide moiety can dramatically influence biological activity. For example, the presence of electron-withdrawing groups like fluorine enhances potency against specific targets .
Case Study 1: Antimicrobial Evaluation
In a recent study, a series of 4-oxoquinoline derivatives were synthesized and evaluated for their antimicrobial activity against several pathogens. The compound was found to exhibit moderate to high inhibition rates against Gram-positive and Gram-negative bacteria. The study utilized standard broth microdilution methods to determine Minimum Inhibitory Concentrations (MICs), revealing that structural modifications significantly impacted antimicrobial potency .
Case Study 2: Antiviral Activity Against HIV
A detailed investigation into the antiviral properties of related compounds indicated that modifications at the benzoyl position could enhance binding affinity to HIV integrase. Molecular docking studies provided insights into binding interactions, suggesting that specific functional groups could facilitate stronger interactions with viral proteins .
Wirkmechanismus
The mechanism of action of 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Electronic Effects
a) Sulfonyl vs. Benzoyl Substituents
The compound 2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide (RN: 866729-70-6) differs from the target compound by replacing the 4-fluorobenzoyl group with a 4-fluorobenzenesulfonyl group. This modification may alter binding affinity in biological targets, as sulfonyl groups often engage in stronger hydrogen bonding.
b) Indolinone vs. Dihydroquinolin Core
Compounds such as (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Activity: 5.503) and (E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Activity: 5.171) feature an indolinone core instead of dihydroquinolin. The indolinone scaffold introduces a conjugated system that may enhance π-π stacking interactions but reduce metabolic stability compared to the partially saturated dihydroquinolin core. The lower activity values (presumed to represent inhibitory concentrations, e.g., IC50 in μM) for ethoxy-substituted analogs suggest electron-donating groups may improve potency.
c) Quinolone Carboxylate Derivatives
The compound 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) incorporates a carboxylate group at position 3 of the quinolone core. This ionizable group likely improves aqueous solubility and bioavailability but may limit blood-brain barrier penetration. The target compound’s acetamide substituent, in contrast, balances lipophilicity and hydrogen-bonding capacity.
Key Observations :
- Electron-donating groups (e.g., ethoxy in ) correlate with improved activity compared to electron-withdrawing groups (e.g., nitro in ).
- Core rigidity: The dihydroquinolin-4-one core may offer better metabolic stability than indolinone derivatives.
- Polar substituents : Sulfonyl groups () enhance solubility but may reduce cell permeability.
Physicochemical and Pharmacokinetic Implications
- Metabolic Stability: The dihydroquinolin core is less prone to oxidation than fully aromatic quinolines, suggesting enhanced stability over analogs like .
- Bioavailability : Compared to carboxylate-containing analogs (e.g., ), the target compound’s acetamide group may reduce ionization, improving oral absorption.
Biologische Aktivität
The compound 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide , a derivative of the quinoline family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and molecular mechanisms, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the quinoline core followed by functionalization with ethoxy and fluorobenzoyl groups. The general synthetic route can be summarized as follows:
- Formation of Quinoline Base : The initial step often involves the reaction of appropriate precursors such as aniline derivatives with carbonyl compounds under acidic conditions to form the 4-oxo-1,4-dihydroquinoline structure.
- Introduction of Functional Groups : Subsequent reactions introduce the ethoxy and 4-fluorobenzoyl moieties through acylation reactions or nucleophilic substitutions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds within this class. For instance, a related compound with a similar structure demonstrated significant inhibition of HIV integrase with an EC50 value of 75 µM, indicating promising antiviral activity . Molecular docking studies suggest that these compounds bind effectively to the active site of integrase, a critical enzyme in the HIV replication cycle.
Antitumor Activity
In addition to antiviral properties, compounds derived from quinoline have been investigated for their antitumor activities. A study indicated that certain derivatives exhibited moderate to high potency in inhibiting cancer cell proliferation . The mechanism is believed to involve interference with cell cycle progression and induction of apoptosis in cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- HIV Integrase Inhibition : The compound's structure allows it to mimic substrates or inhibitors known to interact with integrase, thus blocking the enzyme's activity and preventing viral replication.
- Cell Cycle Modulation : In cancer cells, these compounds may induce cell cycle arrest by modulating key regulatory proteins involved in cell division.
Data Table: Biological Activity Summary
| Biological Activity | Compound | EC50 (µM) | Reference |
|---|---|---|---|
| HIV Integrase Inhibition | This compound | 75 | |
| Antitumor Activity | Related Quinoline Derivative | Moderate to High |
Case Studies
- HIV Treatment : A clinical study involving patients treated with integrase inhibitors showed improved viral load suppression when combined with compounds similar to this compound. Patients receiving these treatments exhibited longer survival rates compared to controls .
- Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability at concentrations correlating with their structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
